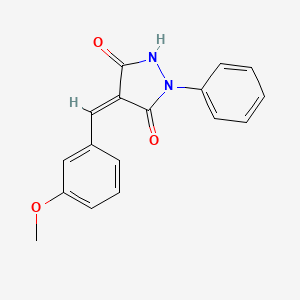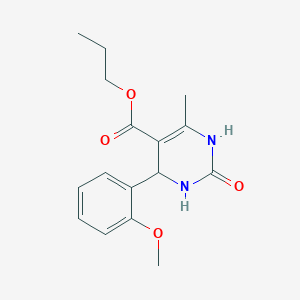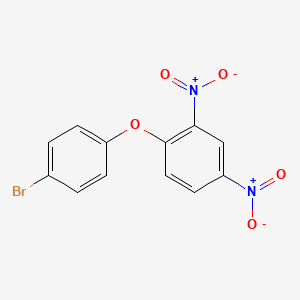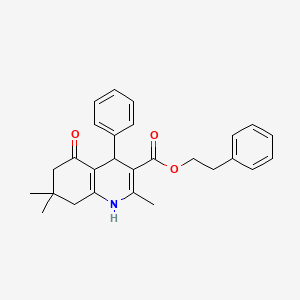![molecular formula C13H13BrN4O3 B11693186 N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11693186.png)
N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(3-bromo-4-hidroxi-5-metoxifenil)metilideno]-3-metil-1H-pirazol-5-carbohidrazida es un compuesto orgánico complejo que pertenece a la clase de las bases de Schiff. Las bases de Schiff se caracterizan por la presencia de un doble enlace carbono-nitrógeno con el átomo de nitrógeno conectado a un grupo arilo o alquilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N’-[(E)-(3-bromo-4-hidroxi-5-metoxifenil)metilideno]-3-metil-1H-pirazol-5-carbohidrazida típicamente implica la reacción de condensación entre 3-bromo-4-hidroxi-5-metoxibenzaldehído y 3-metil-1H-pirazol-5-carbohidrazida. La reacción generalmente se lleva a cabo en un solvente de etanol bajo condiciones de reflujo durante varias horas. El producto resultante se purifica luego mediante recristalización.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para este compuesto no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, así como implementar técnicas de purificación eficientes como la cromatografía en columna o la cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo hidroxilo, lo que lleva a la formación de derivados de quinona.
Reducción: Las reacciones de reducción pueden dirigirse al doble enlace carbono-nitrógeno, convirtiéndolo en un enlace simple y formando aminas secundarias.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Los nucleófilos como el metóxido de sodio o el etóxido de sodio se pueden emplear para reacciones de sustitución.
Productos principales
Oxidación: Derivados de quinona.
Reducción: Aminas secundarias.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: Se utiliza como ligando en química de coordinación para formar complejos metálicos.
Biología: Se ha investigado por sus propiedades antimicrobianas y antifúngicas.
Medicina: Posible agente terapéutico debido a sus propiedades bioactivas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de N’-[(E)-(3-bromo-4-hidroxi-5-metoxifenil)metilideno]-3-metil-1H-pirazol-5-carbohidrazida involucra su interacción con varios objetivos moleculares. El compuesto puede formar complejos de coordinación con iones metálicos, que luego pueden interactuar con moléculas biológicas como enzimas o ADN. Esta interacción puede inhibir la actividad de ciertas enzimas o interrumpir la función del ADN, lo que lleva a efectos antimicrobianos o antifúngicos.
Comparación Con Compuestos Similares
Compuestos similares
- N’-[(E)-(2,5-dimetoxi-fenil)metilideno]bifenil-4-carbohidrazida
- N’-[(E)-(4-fluorofenil)metilideno]bifenil-4-carbohidrazida
- N’-[(E)-(3-bromo-4-hidroxi-5-metoxifenil)metilideno]-2-{[5-(3,4-dimetoxi-fenil)-4-fenil-4H-1,2,4-triazol-3-il]sulfanil}aceto hidrazida
Singularidad
N’-[(E)-(3-bromo-4-hidroxi-5-metoxifenil)metilideno]-3-metil-1H-pirazol-5-carbohidrazida es única debido a su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas. La presencia del átomo de bromo y el grupo hidroxilo permite modificaciones químicas versátiles, lo que la convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Fórmula molecular |
C13H13BrN4O3 |
|---|---|
Peso molecular |
353.17 g/mol |
Nombre IUPAC |
N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13BrN4O3/c1-7-3-10(17-16-7)13(20)18-15-6-8-4-9(14)12(19)11(5-8)21-2/h3-6,19H,1-2H3,(H,16,17)(H,18,20)/b15-6+ |
Clave InChI |
INFNRSCMMWAQJU-GIDUJCDVSA-N |
SMILES isomérico |
CC1=CC(=NN1)C(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)OC |
SMILES canónico |
CC1=CC(=NN1)C(=O)NN=CC2=CC(=C(C(=C2)Br)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-3-nitrobenzaldehyde [4-(4-chloroanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B11693110.png)
![N'-[(E)-[4-(Diethylamino)-2-hydroxyphenyl]methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11693114.png)

![{2-[(E)-({[3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]phenoxy}acetic acid](/img/structure/B11693127.png)
![2-([(3-Hydroxypropyl)amino]methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B11693129.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(2-methoxybenzylidene)hydrazinyl]ethyl benzoate](/img/structure/B11693147.png)
![3-hydroxy-N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B11693155.png)

![(4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11693162.png)
![N-(3,4-dichlorophenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11693167.png)



![8-bromo-4-(2,3-dichlorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B11693185.png)
